molecular formula C11H16O2 B8779974 1-(4-Isopropoxyphenyl)ethanol

1-(4-Isopropoxyphenyl)ethanol

Cat. No.: B8779974
M. Wt: 180.24 g/mol
InChI Key: OXCJDAQAKNOBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxyphenyl)ethanol is a secondary alcohol featuring a phenyl ring substituted with an isopropoxy group (–OCH(CH₃)₂) at the para position and a hydroxymethyl (–CH(OH)CH₃) group at the benzylic position. The substitution of the ketone group in ethanone derivatives with a secondary alcohol moiety typically enhances hydrogen-bonding capacity and modifies solubility and reactivity.

Key inferred properties:

  • Molecular formula: C₁₁H₁₆O₂ (based on ethanone derivative C₁₁H₁₄O₂ with reduction of ketone to alcohol) .
  • Molecular weight: ~180.23 g/mol.
  • Functional groups: Para-isopropoxy (electron-donating), secondary alcohol (reactive site for esterification/oxidation).

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3

InChI Key

OXCJDAQAKNOBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 1-(4-Isopropoxyphenyl)ethanol with structurally similar compounds, highlighting substituent effects and physical properties:

Compound Molecular Formula MW (g/mol) Substituents Boiling Point (°C) Key Properties
This compound* C₁₁H₁₆O₂ 180.23 –OCH(CH₃)₂, –CH(OH)CH₃ ~290 (estimated) Lipophilic, moderate H-bonding
1-(4-Hydroxyphenyl)ethanol C₈H₁₀O₂ 138.16 –OH, –CH(OH)CH₃ Not reported High water solubility, acidic phenol
1-(4-Methoxyphenyl)-1-propanol C₁₀H₁₄O₂ 166.22 –OCH₃, –CH(OH)CH₂CH₃ Not reported Enhanced electron donation from –OCH₃
1-(4-Phenoxyphenyl)ethanol† C₁₄H₁₄O₂ 214.26 –OPh, –CH(OH)CH₃ ~300 (estimated) Highly lipophilic, bulky substituent
Ritodrine (4-Hydroxyphenyl derivative) C₁₅H₂₁NO₃ 287.33 –OH, –CH(OH)CH₂NHCH(CH₃)₂ Not reported β-adrenergic agonist, polar

*Inferred data; †Synthesized via methods analogous to 1-(4-Phenoxyphenyl)ethenone .

Key Observations:
  • Substituent Effects: Electron-donating groups: Isopropoxy and methoxy groups enhance aromatic ring electron density, affecting reactivity in electrophilic substitution. Cyclohexyloxy (in 1e, ) and phenoxy groups introduce steric bulk, reducing solubility . Hydroxyl vs. Alkoxy: 1-(4-Hydroxyphenyl)ethanol exhibits higher polarity and acidity (pKa ~10 for phenolic –OH) compared to the isopropoxy analog, which is more lipophilic .
  • Physical Properties: Boiling points correlate with molecular weight and substituent bulk. Phenoxy derivatives (e.g., 1a in ) have higher boiling points than isopropoxy analogs due to increased van der Waals interactions . Hydrogen bonding in secondary alcohols (e.g., –CH(OH)CH₃) increases solubility in polar solvents compared to ketones .
Reactivity:
  • Oxidation: The secondary alcohol in this compound can be oxidized back to the ketone (ethanone) using agents like CrO₃.
  • Esterification : Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications (e.g., prodrug design) .
  • Electrophilic Aromatic Substitution : The isopropoxy group directs incoming electrophiles to the ortho/para positions, though steric hindrance may favor para substitution.

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